molecular formula C11H13BrFNOS B14076525 (R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide

(R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B14076525
M. Wt: 306.20 g/mol
InChI Key: JHSKFZSPPRQBGZ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a benzylidene group substituted with bromine and fluorine atoms, along with a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide typically involves the following steps:

    Formation of the Benzylidene Intermediate: The starting material, 3-bromo-4-fluorobenzaldehyde, is reacted with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.

    Sulfinamide Formation: The benzylidene intermediate is then reacted with 2-methylpropane-2-sulfinamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and fluorine atoms on the benzylidene ring can undergo nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The sulfinamide group can be oxidized to sulfonamide or reduced to sulfide under appropriate conditions.

    Condensation Reactions: The benzylidene group can participate in condensation reactions with various nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or lithium aluminum hydride.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with different substituents replacing the bromine or fluorine atoms.

    Oxidation: Sulfonamide derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new drugs.

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of (R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfinamide group can form hydrogen bonds, while the benzylidene group can participate in π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (R,E)-N-(3-chloro-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide
  • (R,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide

Uniqueness

  • Substituent Effects : The presence of bromine and fluorine atoms imparts unique electronic and steric properties, influencing its reactivity and interactions.
  • Sulfinamide Group : The sulfinamide group provides additional sites for hydrogen bonding and can be modified to alter the compound’s properties.

Properties

Molecular Formula

C11H13BrFNOS

Molecular Weight

306.20 g/mol

IUPAC Name

(R)-N-[(3-bromo-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C11H13BrFNOS/c1-11(2,3)16(15)14-7-8-4-5-10(13)9(12)6-8/h4-7H,1-3H3/t16-/m1/s1

InChI Key

JHSKFZSPPRQBGZ-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC1=CC(=C(C=C1)F)Br

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.